RIG-1 modulator 1

RIG-I agonist innate immunity broad-spectrum antiviral

RIG-1 modulator 1 is a chemically defined, direct small-molecule agonist of the host RIG-I pathway, offering a unique pharmacological profile distinct from endogenous RNA agonists. With reliable physicochemical properties (DMSO solubility ≥35 mg/mL), it enables robust dose-response assays, HTS integration, and in vivo PK studies. Ideal for investigating host-targeted antiviral strategies and combination therapies to combat resistance. Choose this validated compound for consistent, reproducible results in innate immune research.

Molecular Formula C14H17N5OS2
Molecular Weight 335.5 g/mol
CAS No. 1428729-63-8
Cat. No. B1139279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRIG-1 modulator 1
CAS1428729-63-8
Molecular FormulaC14H17N5OS2
Molecular Weight335.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)NCCN(C)C
InChIInChI=1S/C14H17N5OS2/c1-8-16-11-10(21-8)5-4-9-12(11)22-14(17-9)18-13(20)15-6-7-19(2)3/h4-5H,6-7H2,1-3H3,(H2,15,17,18,20)
InChIKeyHORUPPJGOWQYBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RIG-1 Modulator 1: A Small Molecule RIG-I Agonist for Antiviral Research


RIG-1 modulator 1 (CAS 1428729-63-8) is a synthetic small molecule identified as a direct agonist of the retinoic acid-inducible gene I (RIG-I) pathway, a critical component of the innate immune response to viral infections [1]. Characterized as an anti-viral agent in patent WO 2015172099 A1, it is utilized in research focusing on a range of viruses including influenza, HBV, HCV, and HIV [1]. As a direct-acting small molecule, it offers a distinct pharmacological profile compared to endogenous RNA-based agonists like 5'ppp-dsRNA or other immunomodulators [2].

Why a Generic Antiviral Cannot Substitute for RIG-1 Modulator 1


Substituting RIG-1 modulator 1 with a generic antiviral or another immunomodulator is scientifically unsound due to its distinct mechanism of action. Unlike direct-acting antivirals (DAAs) that target viral proteins and are often narrow in spectrum, RIG-1 modulator 1 targets a host pathway (RIG-I) to induce a broad-spectrum antiviral state [1]. Furthermore, as a chemically defined small molecule, its physicochemical properties, cellular uptake, and dose-response characteristics differ fundamentally from those of nucleic acid-based RIG-I agonists (e.g., 5'ppp-dsRNA) [2]. This unique profile makes it an essential tool for investigating RIG-I activation without the confounding variables associated with RNA ligands or other immune modulators.

Quantifiable Differentiation of RIG-1 Modulator 1 Against Key Comparators


Direct vs. Indirect Antiviral Activity: RIG-1 Modulator 1's Host-Targeted Approach

RIG-1 modulator 1 is a direct small molecule agonist of the RIG-I pathway [1]. In contrast, many commonly used antivirals, such as neuraminidase inhibitors (e.g., oseltamivir) for influenza, are direct-acting antivirals (DAAs) that target specific viral proteins. This host-targeted mechanism is designed to provide a higher barrier to viral resistance and a broader spectrum of activity compared to DAAs, which are often virus-specific and prone to resistance [1].

RIG-I agonist innate immunity broad-spectrum antiviral

Chemical vs. Nucleic Acid Agonists: Advantages of a Small Molecule

RIG-1 modulator 1 is a small molecule (MW 335.45) [1]. This contrasts sharply with the predominant class of RIG-I agonists, which are synthetic RNA oligonucleotides like 5'ppp-dsRNA [2]. Small molecules typically offer advantages in terms of chemical stability, scalability of synthesis, ease of formulation, and the potential for oral bioavailability compared to large, charged nucleic acid polymers, which are often unstable in biological media and require specialized delivery methods.

drug discovery high-throughput screening pharmacokinetics

Comparative Antiviral Potency: RIG-1 Modulator 1 vs. Inarigivir

Quantitative comparative data for RIG-1 modulator 1's antiviral potency is limited in the public domain. The patent describes its activity against influenza virus but does not specify an IC50 value [1]. A known comparator, Inarigivir (ORI-9020), is another RIG-I agonist with reported EC50 values of 2.2 μM and 1.0 μM against HCV 1a and 1b replicon systems, respectively . This cross-study data highlights the current gap in the publicly available potency data for RIG-1 modulator 1.

antiviral efficacy HBV HCV EC50

Key Application Scenarios for RIG-1 Modulator 1 in Antiviral Research


Investigating Host-Targeted, Broad-Spectrum Antiviral Mechanisms

RIG-1 modulator 1 is the ideal tool for studies focused on the RIG-I pathway as a host target for antiviral intervention [1]. Its use is critical in experiments designed to compare the efficacy of host-targeted approaches against virus-specific direct-acting antivirals, especially in the context of emerging viral resistance. Researchers can employ this compound to elucidate the downstream signaling events and gene expression profiles associated with RIG-I activation in various cell types and infection models [1].

High-Throughput Screening (HTS) and Chemical Biology Studies

As a validated small molecule, RIG-1 modulator 1 is well-suited for integration into HTS campaigns and chemical biology workflows. Its physicochemical properties enable reliable handling, storage, and preparation of stock solutions in DMSO (≥35 mg/mL) [1]. This facilitates its use in automated liquid handling systems for dose-response assays, synergy screens with other immunomodulators, and as a positive control in assays designed to identify novel RIG-I modulators [1].

In Vivo Efficacy and Pharmacokinetic Studies

For research groups moving from in vitro to in vivo models, RIG-1 modulator 1 provides a tractable tool for oral or intravenous administration studies [1]. The patent describes exploratory pharmacokinetic (PK) studies, indicating that related compounds in the series achieved detectable serum and lung tissue levels after dosing [1]. This supports its use in animal models to investigate the impact of systemic RIG-I activation on viral load, immune response, and disease pathology.

Combination Therapy Research with Existing Antivirals

The unique host-targeted mechanism of RIG-1 modulator 1 makes it a strong candidate for combination therapy research [1]. It can be combined with DAAs (e.g., polymerase inhibitors) to evaluate synergistic effects, potentially lowering the required dose of each drug and mitigating the emergence of viral resistance. Its role in priming the innate immune system could enhance the efficacy of vaccines or other immunotherapies, representing a key area of preclinical investigation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for RIG-1 modulator 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.